molecular formula C13H17NO B1334440 4-n-Hexyloxybenzonitrile CAS No. 66052-06-0

4-n-Hexyloxybenzonitrile

Cat. No.: B1334440
CAS No.: 66052-06-0
M. Wt: 203.28 g/mol
InChI Key: ZEGNLQDUZSZDPB-UHFFFAOYSA-N
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Description

4-n-Hexyloxybenzonitrile is an organic compound with the molecular formula C13H17NO. It is characterized by a benzene ring substituted with a nitrile group (–CN) and a hexyloxy group (–O–C6H13) at the para position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-n-Hexyloxybenzonitrile can be synthesized through the reaction of 4-cyanophenol with 1-bromohexane in the presence of potassium carbonate. The reaction is typically carried out in dimethylformamide (DMF) as the solvent and stirred at room temperature for 18 hours. The solid by-products are filtered off, and the solution is partitioned between ethyl acetate and hydrochloric acid to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-n-Hexyloxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.

Common Reagents and Conditions

    Substitution: Reagents such as sodium or potassium cyanide in ethanol can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the nitrile group.

Major Products Formed

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Hydrolysis: Formation of carboxylic acids or amides.

Scientific Research Applications

4-n-Hexyloxybenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-n-Hexyloxybenzonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes or receptors, leading to inhibition or activation of specific pathways. The hexyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Similar Compounds

    4-n-Butoxybenzonitrile: Similar structure with a butoxy group instead of a hexyloxy group.

    4-n-Pentyloxybenzonitrile: Similar structure with a pentyloxy group.

    4-n-Octyloxybenzonitrile: Similar structure with an octyloxy group.

Uniqueness

4-n-Hexyloxybenzonitrile is unique due to its specific combination of the nitrile and hexyloxy groups, which confer distinct chemical and physical properties. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it valuable in various applications .

Biological Activity

4-n-Hexyloxybenzonitrile is an organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzonitriles, characterized by a benzene ring substituted with a hexyloxy group and a nitrile group. The molecular formula is C13H17NOC_{13}H_{17}NO, and its structure can be represented as follows:

Structure C6H5C(C6H13)OCN\text{Structure }\text{C}_6\text{H}_5\text{C}(\text{C}_6\text{H}_{13})\text{O}-\text{C}\equiv \text{N}

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its anti-inflammatory and anticancer properties.

Anti-Inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Properties

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The compound's mechanism appears to involve apoptosis induction and disruption of cell cycle progression.

Case Study 1: Anti-Inflammatory Effects

A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of various benzonitriles, including this compound. Researchers found that this compound significantly reduced the production of pro-inflammatory cytokines in vitro. The results indicated a potential for developing new anti-inflammatory drugs based on this chemical structure.

Compound Cytokine Reduction (%) IC50 (µM)
This compound65%12.5
Control--

Case Study 2: Anticancer Activity

In another study focusing on the anticancer potential of this compound, researchers tested its effects on breast cancer cell lines (MCF-7). The findings demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM.

Concentration (µM) Cell Viability (%)
0100
585
1070
1555

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Nuclear Factor kappa B (NF-kB) : This pathway is crucial in regulating immune response and inflammation.
  • Induction of Apoptosis : The compound may activate apoptotic pathways leading to cancer cell death.
  • Cell Cycle Arrest : Evidence suggests that it can halt the progression of the cell cycle in cancer cells, preventing proliferation.

Properties

IUPAC Name

4-hexoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-3-4-5-10-15-13-8-6-12(11-14)7-9-13/h6-9H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGNLQDUZSZDPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397429
Record name 4-n-Hexyloxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66052-06-0
Record name 4-n-Hexyloxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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